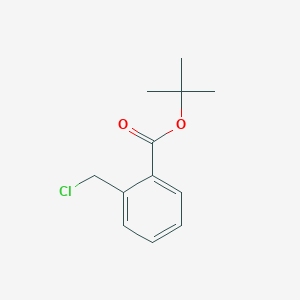

Tert-butyl 2-(chloromethyl)benzoate

Description

Research Significance and Role as a Benzoid Intermediate

The primary significance of tert-butyl 2-(chloromethyl)benzoate lies in its role as a versatile benzoid intermediate. The chloromethyl group is a reactive handle that can participate in a wide array of nucleophilic substitution reactions. This allows for the introduction of various functionalities at the ortho position of the benzoic acid derivative. The benzylic chloride can be displaced by a range of nucleophiles, including amines, alcohols, thiols, and carbanions, to forge new carbon-heteroatom and carbon-carbon bonds.

Furthermore, the tert-butyl ester group provides a strategic advantage in multi-step syntheses. rsc.orgresearchgate.net The bulky tert-butyl group offers steric protection to the carboxylic acid functionality, preventing its unwanted participation in reactions targeted at the chloromethyl group. rsc.orgresearchgate.net This ester is also known for its stability under various reaction conditions but can be selectively cleaved under specific acidic or thermal conditions to reveal the carboxylic acid. organic-chemistry.org This controlled deprotection is a key feature that allows for the late-stage functionalization of the molecule. This dual functionality makes it a valuable building block for creating complex molecules with precise substitution patterns.

Contextualization within Ortho-Substituted Chloromethyl Benzoate (B1203000) Chemistry

The chloromethylation of aromatic compounds is a well-established method for introducing a chloromethyl group. dur.ac.uk However, controlling the position of substitution can be challenging. The synthesis of ortho-substituted isomers often requires specific strategies to achieve high selectivity. dur.ac.uk The reactivity of the chloromethyl group in these compounds is a key aspect of their chemistry. It can readily undergo nucleophilic substitution, making it a valuable synthon for introducing a methylene-linked substituent. quora.com The presence of the ortho-ester group in this compound can influence the rate and outcome of these substitution reactions due to steric hindrance and potential electronic interactions. mdpi.com This makes the study of its reactivity patterns an important area of research for designing efficient synthetic routes.

Chemical and Physical Properties

Below is a table summarizing the key chemical and physical properties of this compound.

| Property | Value |

| CAS Number | 950603-44-8 epa.gov |

| Molecular Formula | C12H15ClO2 epa.gov |

| Molecular Weight | 226.7 g/mol epa.gov |

| Appearance | White to off-white solid |

| Boiling Point | ~310 °C |

| Melting Point | Not available |

| Solubility | Soluble in many organic solvents |

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 2-(chloromethyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15ClO2/c1-12(2,3)15-11(14)10-7-5-4-6-9(10)8-13/h4-7H,8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXSCJKVLGWWQAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1=CC=CC=C1CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40640489 | |

| Record name | tert-Butyl 2-(chloromethyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40640489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

950603-44-8 | |

| Record name | tert-Butyl 2-(chloromethyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40640489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Tert Butyl 2 Chloromethyl Benzoate and Analogous Ortho Chloromethyl Benzoates

Established Esterification Routes for Benzoid Chloromethyl Esters

A primary and well-established method for synthesizing tert-butyl 2-(chloromethyl)benzoate is through the esterification of 2-(chloromethyl)benzoic acid. This reaction can be carried out by reacting the carboxylic acid with tert-butanol. To drive the reaction towards the product side, water is typically removed as it is formed.

Alternatively, a more reactive approach involves the use of 2-(chloromethyl)benzoyl chloride, which is the acid chloride derivative of 2-(chloromethyl)benzoic acid. The acid chloride is readily prepared by treating the carboxylic acid with a chlorinating agent like thionyl chloride. The subsequent reaction of the acid chloride with tert-butanol, often in the presence of a base such as pyridine (B92270), yields the desired tert-butyl ester. A patent describes a similar process for the para-isomer, tert-butyl 4-(chloromethyl)benzoate, where 4-(chloromethyl)benzoic acid is reacted with thionyl chloride, followed by the addition of potassium tert-butoxide. google.com

Chloromethylation Strategies on Tert-butyl Benzoate (B1203000) Scaffolds

Instead of starting with a pre-functionalized benzoic acid, the chloromethyl group can be introduced onto a tert-butyl benzoate molecule. This can be achieved through different chemical strategies.

Radical Chlorination Approaches

A direct route to this compound is the radical chlorination of tert-butyl 2-methylbenzoate. This transformation is typically initiated using radical initiators like dibenzoyl peroxide or by exposure to UV light in the presence of a chlorinating agent. google.com A common chlorinating agent for this purpose is N-chlorosuccinimide (NCS). The reaction proceeds by the abstraction of a hydrogen atom from the methyl group by a chlorine radical, followed by the reaction of the resulting benzyl (B1604629) radical with a chlorine source.

| Starting Material | Reagents | Conditions | Product |

| tert-butyl 2-methylbenzoate | N-Chlorosuccinimide, Radical Initiator | Heat or UV light | This compound |

| 4-methylbenzoic acid | Chlorine gas, Spotlight irradiation | 0-10 °C | 4-chloromethylbenzoic acid |

Table 1: Examples of Radical Chlorination Reactions. google.com

Electrophilic Chloromethylation Reactions

The chloromethyl group can also be introduced onto the aromatic ring of tert-butyl benzoate via an electrophilic aromatic substitution reaction known as the Blanc chloromethylation. This reaction typically employs a combination of formaldehyde (B43269) (or a precursor like paraformaldehyde), hydrogen chloride, and a Lewis acid catalyst such as zinc chloride. The reaction generates a highly reactive electrophile, the chloromethyl cation, which then attacks the benzene (B151609) ring. However, the directing effects of the tert-butoxycarbonyl group, which is a deactivating meta-director, and steric hindrance from the bulky tert-butyl group can influence the position of the incoming chloromethyl group, potentially leading to a mixture of isomers. ucalgary.ca

Nucleophilic Substitution Routes to Construct the Chloromethyl Moiety

A widely used and efficient method for the synthesis of this compound is through the nucleophilic substitution of the hydroxyl group in tert-butyl 2-(hydroxymethyl)benzoate. The alcohol precursor can be prepared by the reduction of the corresponding carboxylic acid or ester. The conversion of the alcohol to the chloride is a standard organic transformation.

Reagents commonly used for this conversion include thionyl chloride (SOCl₂) and phosphorus halides like phosphorus trichloride (B1173362) (PCl₃) or phosphorus pentachloride (PCl₅). The reaction with thionyl chloride is often performed in the presence of a base like pyridine to neutralize the hydrochloric acid byproduct. This type of nucleophilic substitution reaction, particularly with tertiary alcohols, often proceeds through an SN1 mechanism, involving the formation of a carbocation intermediate. simply.sciencelibretexts.orgrsc.org

| Starting Material | Reagent | Product |

| tert-butyl 2-(hydroxymethyl)benzoate | Thionyl chloride | This compound |

| tert-butyl 2-(hydroxymethyl)benzoate | Phosphorus trichloride | This compound |

| tert-butyl alcohol | Hydrogen chloride | tert-butyl chloride |

Table 2: Examples of Nucleophilic Substitution Reactions. wikipedia.orgnih.gov

Advanced Synthetic Techniques and Their Application

To enhance reaction efficiency and reduce environmental impact, modern synthetic methods are increasingly being adopted.

Microwave-Assisted Synthesis Protocols

Microwave-assisted synthesis has gained significant traction in organic chemistry as it can dramatically reduce reaction times and improve yields. rasayanjournal.co.inajrconline.orgijsdr.org This technology can be applied to several of the synthetic steps for this compound. For example, the esterification of 2-(chloromethyl)benzoic acid can be accelerated using microwave irradiation. ijsdr.org A study on the synthesis of a related compound, 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid, demonstrated that the reaction of salicylic (B10762653) acid with 3-(chloromethyl)benzoyl chloride in the presence of pyridine could be completed in just 5 minutes under 600 W microwave irradiation, resulting in a good yield. nih.gov This highlights the potential of microwave technology to significantly streamline the synthesis of these important benzoate esters. nih.govnih.gov

Transition Metal-Catalyzed Preparations

The direct, transition metal-catalyzed ortho-chloromethylation of benzoate esters represents a significant synthetic challenge. While numerous transition-metal-catalyzed C-H activation and functionalization reactions are known, the specific introduction of a chloromethyl group at the ortho position of a benzoate ester is not a widely reported transformation.

However, related transition metal-catalyzed reactions for benzylic substitution and cross-coupling offer insights into potential, albeit indirect, strategies. For instance, palladium-catalyzed cross-coupling reactions are extensively used to form C-C bonds. A hypothetical approach could involve the use of a pre-functionalized ortho-substituted benzoic acid derivative.

Iron (III)-catalyzed couplings of alkenes with alcohols have been shown to be effective for creating substituted alkenes, demonstrating the utility of iron catalysis in C-C bond formation. organic-chemistry.org Furthermore, nickel(II) complexes have been successfully employed for the Mizoroki-Heck-type coupling of substituted benzyl chlorides with terminal alkenes, indicating the potential for transition metals to catalyze reactions involving the benzyl chloride moiety. organic-chemistry.org

Green Chemistry Principles in Synthetic Design

The application of green chemistry principles to the synthesis of this compound would focus on minimizing waste, reducing the use of hazardous substances, and improving energy efficiency. Key principles applicable to this synthesis include:

Prevention of Waste: Designing a synthetic route that generates minimal byproducts is a core tenet.

Atom Economy: The ideal synthesis would maximize the incorporation of all starting material atoms into the final product.

Use of Safer Solvents and Reagents: Replacing hazardous solvents and reagents with greener alternatives is crucial. For example, avoiding the use of highly toxic and corrosive chlorinating agents would be a primary goal.

Catalysis: The use of catalytic reagents over stoichiometric ones is preferred as it reduces waste. organic-chemistry.org A catalytic method for chloromethylation would be a significant green improvement over classical methods.

Traditional methods for the synthesis of related compounds, such as tert-butyl 4-(chloromethyl)benzoate, often involve multi-step processes that may use hazardous reagents like thionyl chloride and require purification steps that generate significant waste. google.com A greener approach would aim to reduce these steps and the associated environmental impact.

Synthetic Efficiency, Yield Optimization, and Scalability Studies

Detailed studies on the synthetic efficiency, yield optimization, and scalability are not publicly available for this compound. However, insights can be drawn from research on analogous compounds and general synthetic methodologies.

For the synthesis of the related compound, tert-butyl 4-(chloromethyl)benzoate, a patented method describes a process starting from 4-methylbenzoic acid. google.com This process involves chlorination followed by esterification. The reported method is presented as being suitable for industrial production, suggesting considerations for scalability have been made. google.com

In the development of scalable syntheses for other complex molecules, such as the (S)-4-(tert-butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole ((S)-t-BuPyOx) ligand, researchers focus on developing efficient, dependable, and scalable routes starting from inexpensive and commercially available precursors. beilstein-journals.org Such studies often involve screening different reagents, catalysts, and reaction conditions to optimize the yield and facilitate purification. beilstein-journals.org A similar approach would be necessary to develop a robust and scalable synthesis for this compound.

Optimization studies would typically involve a systematic investigation of reaction parameters such as temperature, reaction time, catalyst loading, and solvent choice. The goal is to maximize the yield of the desired product while minimizing the formation of impurities. For a compound like this compound, this would also involve ensuring the stability of the chloromethyl group, which can be prone to side reactions.

Reactivity Profiles and Mechanistic Investigations of Tert Butyl 2 Chloromethyl Benzoate

Nucleophilic Substitution Pathways at the Chloromethyl Group

The chloromethyl group attached to the benzene (B151609) ring is a primary site for nucleophilic attack. The reactivity of this site is influenced by the steric and electronic effects of the adjacent tert-butoxycarbonyl group.

SN1 and SN2 Mechanistic Delineation

The substitution of the chlorine atom in tert-butyl 2-(chloromethyl)benzoate can theoretically proceed through either an SN1 or SN2 mechanism. The benzylic position of the carbon atom enhances the stability of a potential carbocation intermediate, a key feature of the SN1 pathway. quora.comyoutube.com Conversely, the primary nature of the benzylic carbon would typically favor an SN2 reaction, which involves a backside attack by the nucleophile. khanacademy.org

The presence of the bulky tert-butoxycarbonyl group at the ortho position introduces significant steric hindrance. This steric crowding can impede the backside attack required for an SN2 mechanism, potentially favoring an SN1 pathway. libretexts.org However, the electron-withdrawing nature of the carbonyl group can destabilize the adjacent benzylic carbocation, which would disfavor the SN1 pathway. ualberta.ca The actual mechanism is therefore highly dependent on the reaction conditions, including the nature of the nucleophile and the solvent polarity. For the related methyl 2-(chloromethyl)benzoate, an SN2 pathway is generally favored. stackexchange.com

Reactions with Diverse Nucleophiles (e.g., N-, O-, S-, C-nucleophiles)

The electrophilic carbon of the chloromethyl group readily reacts with a variety of nucleophiles.

N-nucleophiles: Amines and azides can displace the chloride to form the corresponding benzylamines and benzyl (B1604629) azides. For instance, reaction with sodium azide (B81097) in a suitable solvent would yield tert-butyl 2-(azidomethyl)benzoate. Such reactions with primary alkyl halides are known to proceed efficiently. chalmers.se

O-nucleophiles: Alkoxides and hydroxides can react to form ethers and alcohols, respectively. The reaction with sodium hydroxide (B78521) would lead to the formation of tert-butyl 2-(hydroxymethyl)benzoate.

S-nucleophiles: Thiolates are effective nucleophiles for displacing the chloride, leading to the formation of thioethers.

C-nucleophiles: Carbanions, such as those derived from malonic esters or cyanide ions, can attack the chloromethyl group to form new carbon-carbon bonds. The reaction with potassium cyanide, for example, would be expected to yield tert-butyl 2-(cyanomethyl)benzoate, a reaction that proceeds via an SN2 mechanism for similar substrates. stackexchange.com The use of tert-butyl nitrite (B80452) can also be employed in certain nitrogen transfer reactions. rsc.orgrsc.org

Interactive Data Table: Nucleophilic Substitution Reactions

| Nucleophile | Product |

| NaN₃ | tert-Butyl 2-(azidomethyl)benzoate |

| NaOH | tert-Butyl 2-(hydroxymethyl)benzoate |

| NaSR | tert-Butyl 2-((alkylthio)methyl)benzoate |

| KCN | tert-Butyl 2-(cyanomethyl)benzoate |

Solvolysis Reactions and Solvent Effects

Solvolysis reactions of benzyl halides are well-studied, and the rates are highly dependent on the solvent's ionizing power and nucleophilicity. nih.govnih.gov In polar protic solvents like water or alcohols, this compound can undergo solvolysis, where the solvent molecule acts as the nucleophile. The rate of solvolysis provides insights into the reaction mechanism. A strong dependence of the rate on solvent polarity would suggest a more SN1-like character. researchgate.net For ortho-substituted benzyl halides, steric effects can influence the rate of solvolysis, often leading to slower rates compared to their para-isomers. nih.gov

Intramolecular Cyclization Reactions and Annulation Strategies

The ortho-disposition of the chloromethyl and tert-butoxycarbonyl groups allows for the possibility of intramolecular cyclization reactions. Under basic conditions, deprotonation of an appropriate precursor could lead to an intramolecular nucleophilic attack, potentially forming a lactone. However, the tert-butyl ester is generally stable to basic hydrolysis. khanacademy.org A more plausible strategy would involve the intramolecular reaction of a nucleophile generated at a different position on the molecule. For instance, if the tert-butoxycarbonyl group were to be converted to a different functional group capable of generating a nucleophile, cyclization could be induced. Intramolecular cyclizations of related systems have been reported to form various cyclic structures. nih.gov

Cross-Coupling Reactions Utilizing the Chloromethyl Functionality

The carbon-chlorine bond in the chloromethyl group can be activated by a palladium catalyst to participate in cross-coupling reactions, a powerful tool for carbon-carbon bond formation. nih.gov

Palladium-Catalyzed Cross-Couplings (e.g., Suzuki-Miyaura)

The Suzuki-Miyaura coupling reaction is a versatile method for forming biaryl compounds and other coupled products. nih.gov In this reaction, a benzyl halide can be coupled with an organoboron compound, such as an arylboronic acid, in the presence of a palladium catalyst and a base. While aryl halides are more common substrates, the use of benzyl halides in Suzuki-Miyaura couplings has also been demonstrated. nih.gov The reaction of this compound with an arylboronic acid would be expected to yield the corresponding 2-arylmethyl-substituted benzoic acid tert-butyl ester. The choice of palladium catalyst and ligands is crucial for achieving high yields and selectivity in such reactions. nih.gov

Other Transition Metal-Mediated Transformations

Beyond the more common palladium-catalyzed reactions, the chloromethyl group of this compound is a suitable handle for a variety of other transition metal-mediated transformations. These reactions leverage different metals to form new carbon-carbon and carbon-heteroatom bonds, often with unique reactivity profiles compared to palladium.

Nickel-Catalyzed Reactions: Nickel catalysts, being more earth-abundant and less expensive than palladium, offer powerful alternatives for cross-coupling reactions. Nickel catalysis is particularly effective for reactions involving alkyl halides. mdpi.com For instance, nickel-catalyzed cross-electrophile coupling can join two different electrophiles, such as a benzyl chloride and an aryl halide, a transformation that is challenging for traditional cross-coupling methods. nih.gov In the context of this compound, a nickel catalyst could facilitate its coupling with various aryl halides or other electrophiles. Mechanistic studies suggest that these reactions can proceed through radical intermediates, originating from the benzyl chloride moiety upon interaction with a low-valent nickel species. nih.gov

Copper-Catalyzed Reactions: Copper-catalyzed reactions provide a diverse toolkit for bond formation. While famously used in azide-alkyne cycloadditions, copper catalysts are also proficient in coupling reactions. nih.gov For example, copper salts can mediate halogenation reactions with high regioselectivity. In a related system, the choice of copper(I) versus copper(II) salts directed halogenation to different positions on a heterocyclic ring, demonstrating the fine control achievable by tuning the catalyst system. nih.gov This principle could be applied to functionalize the aromatic ring of this compound or to mediate coupling reactions at the benzylic position under specific conditions.

The following table summarizes representative transition metals and their potential applications in transforming this compound.

| Transition Metal | Reaction Type | Potential Application to this compound | Reference |

| Nickel | Cross-Electrophile Coupling | Coupling with aryl halides at the chloromethyl position. | nih.gov |

| Nickel | C-H Alkylation | Alkylation of other substrates using the chloromethyl group as the alkylating agent. | mdpi.com |

| Copper | Halogenation | Regioselective halogenation of the aromatic ring. | nih.gov |

| Copper | Ullmann Condensation | Formation of C-O or C-N bonds by coupling the chloromethyl group with alcohols or amines. | nih.gov |

Transformations Involving the Ester Functionality of this compound

The tert-butyl ester group is generally considered a robust protecting group for carboxylic acids due to its steric bulk, which hinders nucleophilic attack at the carbonyl carbon. However, its reactivity can be unlocked under specific conditions, primarily involving acid-catalyzed hydrolysis or conversion to more reactive acyl intermediates.

The most common transformation is its cleavage, or deprotection, to yield the corresponding carboxylic acid. Due to the stability of the tert-butyl cation, this reaction proceeds efficiently under acidic conditions via an SN1-type mechanism involving alkyl-oxygen bond fission. youtube.comyoutube.com This contrasts with the hydrolysis of primary or secondary esters, which typically undergo acyl-oxygen cleavage. Studies on sterically hindered esters, such as tert-butyl 2:4:6-trimethylbenzoate, confirm that hydrolysis proceeds via this alkyl-oxygen fission pathway. rsc.org

Alternatively, the tert-butyl ester can be converted into other functional groups without initial deprotection. Treatment with reagents like thionyl chloride or a combination of α,α-dichlorodiphenylmethane and a Lewis acid such as SnCl2 can generate an acyl chloride in situ. This highly reactive intermediate can then be trapped with various nucleophiles, such as alcohols or amines, to afford different esters or amides in high yields under mild conditions. organic-chemistry.org

| Reaction | Reagents/Conditions | Product | Notes | Reference |

| Deprotection (Hydrolysis) | Strong Acid (e.g., TFA, HCl) | 2-(Chloromethyl)benzoic acid | Proceeds via a stable tert-butyl carbocation intermediate. | youtube.comrsc.org |

| Deprotection (Base) | Powdered KOH in THF | 2-(Chloromethyl)benzoic acid | A safer alternative to NaH/DMF for cleaving hindered benzoates. | organic-chemistry.org |

| Conversion to Acid Chloride | SOCl₂ | 2-(Chloromethyl)benzoyl chloride | Effective for tert-butyl esters while other esters (methyl, ethyl) are unreactive. | organic-chemistry.org |

| One-Pot Amidation/Esterification | α,α-Dichlorodiphenylmethane, SnCl₂, Amine/Alcohol | Corresponding Amide/Ester | In situ generation of the acid chloride followed by nucleophilic attack. | organic-chemistry.org |

Kinetic and Thermodynamic Studies of Reactions

Detailed kinetic and thermodynamic data specifically for reactions of this compound are not extensively documented in the literature. However, valuable insights can be drawn from studies of analogous compounds.

The kinetics of the hydrolysis of tert-butyl esters are well-understood through analogy with the hydrolysis of tert-butyl chloride. youtube.comyoutube.com The rate-determining step is the unimolecular dissociation of the protonated ester to form a stable tert-butyl carbocation (an SN1 mechanism). rsc.org Consequently, the reaction rate is dependent on the concentration of the ester and the acidity of the medium but is independent of the concentration of the nucleophile (water). A study on the hydrolysis of the sterically hindered tert-butyl 2:4:6-trimethylbenzoate in aqueous ethanol (B145695) demonstrated this alkyl-oxygen fission mechanism. rsc.org The significant steric hindrance provided by the ortho-substituents (in this case, two methyl groups, analogous to the single chloromethyl group) favors this pathway over direct nucleophilic attack at the carbonyl.

Regiochemical and Stereochemical Control in Reactions

The ortho-substitution pattern of this compound introduces significant steric and electronic factors that are critical for controlling the regiochemistry and stereochemistry of its reactions.

Achieving stereocontrol in reactions involving this compound would typically involve either using a chiral catalyst to influence the approach of a reagent or attaching a chiral auxiliary to the molecule. While specific examples for this exact substrate are scarce, general principles can be applied.

For instance, in a diastereoselective synthesis of a β-(trifluoromethyl)isocysteine derivative containing a tert-butyl ester, stereocontrol was achieved by the diastereoselective reduction of an imine intermediate. nih.gov This highlights how a remote functional group (the ester) can be present while stereochemistry is installed elsewhere in the molecule.

Enantioselective transformations often rely on chiral catalysts that create a chiral environment around the reaction center. For example, visible-light-induced enantioselective [2+2] photocycloadditions have been achieved using a chiral thioxanthone catalyst that binds to a quinolone substrate via hydrogen bonding, directing the approach of the second reactant. nih.gov A similar strategy could theoretically be envisioned for reactions at the chloromethyl position of this compound, where a chiral ligand on a transition metal catalyst would differentiate between the two enantiotopic faces of an intermediate.

Regioselectivity in reactions of this compound is dominated by the steric and electronic influence of its two functional groups.

Steric Effects: The most prominent feature is the steric bulk of the tert-butoxycarbonyl group. This group significantly hinders access to the ortho-chloromethyl group and the C3 position of the aromatic ring. In transition metal-catalyzed cross-coupling reactions, this steric hindrance would influence the coordination of the metal center and could be exploited to control regioselectivity in substrates with multiple reactive sites. nih.gov The bulky ligand on the metal and the bulky ortho-ester group on the substrate would need to be carefully matched to achieve a successful reaction. nih.gov

Electronic Effects: The tert-butoxycarbonyl group is electron-withdrawing via induction, while the chloromethyl group is also weakly electron-withdrawing. The tert-butyl group itself can exert a minor electron-donating effect through hyperconjugation. nih.gov These electronic factors influence the reactivity of the aromatic ring toward electrophilic or nucleophilic substitution. For example, in copper-mediated halogenations, regioselectivity is often governed by a combination of steric accessibility and the electronic nature of the substrate and reagents. nih.gov In the case of this compound, electrophilic aromatic substitution would likely be disfavored and directed away from the sterically crowded and electronically deactivated positions.

| Factor | Influence on Reactivity | Potential Outcome | Reference |

| Steric Hindrance | The bulky tert-butyl ester group shields the ortho-chloromethyl group and adjacent ring positions. | Hinders direct SN2 attack at the benzylic carbon; influences ligand-metal coordination in cross-coupling. | nih.gov |

| Electronic Effects | The ester group is electron-withdrawing, deactivating the aromatic ring towards electrophilic attack. | Directs electrophilic substitution to positions meta to the ester; influences oxidative addition rates in catalysis. | nih.gov |

| Catalyst/Reagent Choice | Different metals (e.g., Pd, Ni, Cu) and ligands have distinct steric and electronic profiles. | Can be used to selectively target the C-Cl bond or functionalize the aromatic ring. | nih.govnih.gov |

Applications of Tert Butyl 2 Chloromethyl Benzoate As a Key Synthetic Building Block

Construction of Complex Organic Scaffolds and Architectures

The unique ortho-substitution pattern of tert-butyl 2-(chloromethyl)benzoate makes it an excellent precursor for the synthesis of fused bicyclic systems and other complex organic architectures. The presence of two distinct reactive sites on adjacent positions of the benzene (B151609) ring facilitates intramolecular reactions, leading to the formation of rigid and well-defined molecular scaffolds.

One of the most significant applications in this context is the synthesis of N-substituted isoindolinones. The benzylic chloride moiety serves as a potent electrophile for nucleophilic substitution by primary amines. The resulting secondary amine intermediate can then undergo an intramolecular cyclization via attack on the ester carbonyl, often promoted by heat or a catalyst, to furnish the isoindolinone ring system. This scaffold is a core structure in many biologically active compounds and natural products.

Table 1: General Synthesis of N-Substituted Isoindolinones

| Reactant 1 | Reactant 2 | Conditions | Product | Scaffold Type |

|---|

Precursor for Diversified Benzoid Derivatives (e.g., Esters, Amides)

The dual functionality of this compound allows for its elaboration into a wide array of substituted benzoic acid derivatives. The two primary reactive handles—the chloromethyl group and the tert-butyl ester—can be manipulated independently or sequentially to introduce diverse functional groups.

The chloromethyl group is susceptible to nucleophilic substitution with a variety of nucleophiles. For instance, reaction with alkoxides or phenoxides yields the corresponding benzyl (B1604629) ethers, while reaction with carboxylate salts produces acyloxymethylbenzoates.

Simultaneously, the tert-butyl ester group, while relatively robust, can be converted into other esters or amides under specific conditions. For example, reactions with α,α-dichlorodiphenylmethane and a tin(II) chloride catalyst can generate an acid chloride in situ, which can then be reacted with various alcohols or amines to yield different esters and amides in high yields. organic-chemistry.org This transformation is particularly useful as it proceeds under mild conditions. Furthermore, direct catalytic amidation of tert-butyl esters can be achieved using reagents like tris(2,2,2-trifluoroethoxy)borane in tert-butyl acetate (B1210297) as a solvent, which is amenable to a wide range of substrates. rsc.org

Table 2: Diversification Reactions of this compound

| Reactive Site | Reagent(s) | Product Functional Group |

|---|---|---|

| Chloromethyl | Alcohol (R-OH) / Base | Ether |

| Chloromethyl | Carboxylic Acid (R-COOH) / Base | Ester |

| Chloromethyl | Ammonia (NH₃) | Primary Amine |

| Tert-butyl Ester | 1. α,α-dichlorodiphenylmethane, SnCl₂2. Alcohol (R'-OH) | Ester (R'-O-C=O) |

Utility in Heterocyclic Compound Synthesis

The ability to introduce a one-carbon substituent adjacent to a carboxylic acid precursor makes this compound a powerful tool for heterocyclic synthesis. As detailed previously, its most prominent use is in the preparation of isoindolinones, which are a class of γ-lactams. wikipedia.orgchemicalbook.com

The synthesis begins with the SN2 reaction of an amine with the electrophilic chloromethyl group. chemguide.co.uksavemyexams.comchemguide.co.uk This initial alkylation is a standard transformation for benzyl halides. The subsequent intramolecular amidation to form the five-membered lactam ring is a key cyclization step that builds the core heterocyclic structure. The tert-butyl ester can be activated or the reaction can be driven thermally to facilitate this cyclization. The versatility of this method allows for a wide range of substituents to be introduced on the nitrogen atom of the heterocycle, depending on the primary amine used in the initial step.

Integration into Multi-Component Reaction Sequences

While direct participation in one-pot, multi-component reactions (MCRs) is not extensively documented, this compound is a strategic precursor for generating substrates that are used in such sequences. Its value lies in its ready conversion to key intermediates.

A prime example is its potential role in the synthesis of the anxiolytic drug Pazinaclone. A reported MCR for the Pazinaclone core involves the Rh(III)-catalyzed reaction of a benzaldehyde, an amine, and an olefin. this compound can be converted into the requisite aldehyde, tert-butyl 2-formylbenzoate, through established oxidation methods for benzylic halides, such as the Hass-Bender oxidation or the Sommelet reaction. wikipedia.orgnih.gov Once formed, this aldehyde can be introduced into the MCR, effectively integrating the original building block into a complex and efficient synthetic cascade.

Strategic Implementations in Target-Oriented Synthesis (e.g., Natural Products)

In the realm of target-oriented synthesis, where the goal is the efficient construction of a specific, often complex, molecule like a natural product or a pharmaceutical agent, this compound serves as a valuable starting material. Its utility is demonstrated in a plausible synthetic strategy for the anxiolytic drug Pazinaclone. wikipedia.org

Pazinaclone is a cyclopyrrolone derivative that acts as a partial agonist at GABA-A benzodiazepine (B76468) receptors. wikipedia.org Its core structure contains a substituted isoindolinone ring. A reported synthesis of Pazinaclone utilizes a multi-component reaction starting from a substituted benzaldehyde.

A strategic application of this compound would involve its conversion into a key aldehyde intermediate. This transformation can be achieved via oxidation of the chloromethyl group.

Table 3: Proposed Synthetic Strategy for Pazinaclone Intermediate

| Starting Material | Key Transformation | Proposed Reagents | Key Intermediate |

|---|

This aldehyde is then poised to enter the documented Rhodium-catalyzed multi-component reaction to construct the core of Pazinaclone. This highlights how this compound can be strategically employed at the start of a synthesis to access complex drug targets.

Applications in Advanced Functional Material Design

The bifunctional nature of this compound, possessing both a polymerizable handle (the chloromethyl group) and a modifiable ester, suggests its potential as a monomer or cross-linking agent in the design of advanced functional materials. The chloromethyl group could, for instance, be converted into a styrenic or acrylic functionality for radical polymerization, or it could be used directly in polycondensation reactions. The tert-butyl ester offers a site for post-polymerization modification, allowing for the tuning of material properties such as solubility or for the attachment of other functional moieties.

However, based on a review of available literature, the specific use of this compound in the synthesis of advanced functional materials such as polymers, dyes, or electronic materials is not prominently documented. While its structure is theoretically amenable to such applications, concrete research findings in this area are not widespread.

Computational and Theoretical Studies on Tert Butyl 2 Chloromethyl Benzoate Systems

Density Functional Theory (DFT) Investigations of Electronic Structure and Properties

For the aromatic ring and its substituents, the electronic properties are a product of inductive and resonance effects. The chloromethyl group (-CH₂Cl) at the ortho position is primarily an inductively electron-withdrawing group due to the electronegativity of the chlorine atom. The tert-butyl ester group (-COOC(CH₃)₃) is also electron-withdrawing. These effects lower the energy of the molecular orbitals. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are key to understanding the molecule's reactivity. The HOMO-LUMO energy gap is a crucial indicator of chemical stability and reactivity. In related benzoate (B1203000) derivatives, this gap has been shown to be a key factor in their electronic behavior. nih.gov

A significant structural feature of ortho-substituted benzoic acids and their esters is the potential for non-planarity due to steric hindrance. In a DFT study on 2-substituted benzoic acids, it was found that molecules with substituents like -CH₂Cl are non-planar. nih.gov This twisting of the carboxyl group out of the plane of the benzene (B151609) ring inhibits resonance, which in turn affects the electronic properties and acidity. nih.govgoogle.com It is therefore highly probable that tert-butyl 2-(chloromethyl)benzoate also adopts a non-planar conformation.

Table 1: Predicted Electronic Properties of this compound based on Analogous Systems

| Property | Predicted Characteristic | Basis of Prediction |

| HOMO Energy | Lowered by electron-withdrawing groups | DFT studies on substituted benzoates |

| LUMO Energy | Lowered by electron-withdrawing groups | DFT studies on substituted benzoates |

| HOMO-LUMO Gap | Moderate, indicating reasonable stability | General principles of DFT on organic molecules nih.gov |

| Dipole Moment | Significant due to electronegative Cl and O atoms | General principles of molecular polarity |

| Molecular Geometry | Non-planar, with ester group twisted out of the ring plane | DFT study on 2-(chloromethyl)benzoic acid nih.gov |

Theoretical Elucidation of Reaction Mechanisms and Transition States

The reactivity of this compound is primarily centered around two reactive sites: the benzylic carbon of the chloromethyl group and the carbonyl carbon of the ester. Theoretical studies can elucidate the likely reaction mechanisms, such as nucleophilic substitution (Sₙ1 or Sₙ2) at the benzylic position or hydrolysis of the ester.

The chloromethyl group is susceptible to nucleophilic substitution. A key question that theoretical calculations can address is the competition between Sₙ1 and Sₙ2 pathways. The Sₙ1 mechanism would proceed through a 2-(tert-butoxycarbonyl)benzyl cation intermediate. Computational studies on the stability of substituted benzyl (B1604629) carbocations have shown that electron-withdrawing groups destabilize the carbocation, making the Sₙ1 pathway less favorable. myskinrecipes.com Conversely, the bulky tert-butyl ester group at the ortho position would sterically hinder the backside attack required for an Sₙ2 reaction. Therefore, the reaction mechanism is likely to be highly dependent on the reaction conditions, such as the nature of the nucleophile and the solvent.

The hydrolysis of the tert-butyl ester is another important reaction pathway. Studies on the hydrolysis of other benzoate esters have shown that the reaction proceeds via a tetrahedral intermediate. The rate of this reaction is influenced by both the electronic nature of the substituents on the aromatic ring and the steric hindrance around the ester group. The electron-withdrawing nature of the chloromethyl group would make the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack. However, the steric bulk of the ortho-substituent and the tert-butyl group would likely retard the rate of hydrolysis.

Conformational Analysis and Steric Hindrance Evaluations

The conformation of this compound is significantly influenced by the steric interactions between the two bulky ortho-substituents. As previously mentioned, DFT studies on related compounds strongly suggest that the ester group is twisted out of the plane of the benzene ring to minimize steric repulsion. nih.gov This "ortho effect" is a well-documented phenomenon in substituted benzoic acids and their derivatives. google.com

The degree of this dihedral angle between the plane of the ester group and the benzene ring can be quantified through computational conformational analysis. This analysis would involve mapping the potential energy surface as a function of this torsional angle to identify the most stable conformer. The steric hindrance can also be evaluated by calculating van der Waals surfaces and steric parameters. The bulky tert-butyl group, in particular, creates a significant steric shield around the ester functionality. This steric hindrance has been shown to be a dominant factor in the reactivity of ortho-substituted compounds, often overriding electronic effects. beilstein-journals.org

Table 2: Key Steric and Conformational Features

| Feature | Description | Implication |

| Ortho Effect | Steric repulsion between the -CH₂Cl and -COOC(CH₃)₃ groups forces the ester out of the benzene ring's plane. | Inhibits resonance, affects electronic properties and reactivity. nih.govgoogle.com |

| Bulky Tert-butyl Group | Provides significant steric shielding of the ester's carbonyl group. | Hinders nucleophilic attack at the carbonyl carbon, slowing down hydrolysis. |

| Conformational Isomers | Rotation around the C-C bond connecting the ester to the ring leads to different conformers. | The lowest energy conformer will dominate the compound's properties. |

Prediction of Reactivity and Selectivity through Quantum Chemical Descriptors

Quantum chemical descriptors derived from DFT calculations can be used to predict the reactivity and selectivity of this compound. These descriptors provide a quantitative measure of the molecule's electronic characteristics.

Key descriptors include:

Frontier Molecular Orbital (FMO) energies (HOMO and LUMO): The energy of the LUMO indicates the propensity of the molecule to accept an electron, while the HOMO energy relates to its ability to donate an electron. A lower LUMO energy would suggest a higher susceptibility to nucleophilic attack.

Fukui Functions: These functions indicate the most likely sites for nucleophilic and electrophilic attack. For this compound, the Fukui function for nucleophilic attack would likely be highest at the benzylic carbon and the carbonyl carbon.

Electrostatic Potential (ESP) Maps: These maps visualize the charge distribution on the molecule's surface, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. The most positive potential would be expected around the benzylic and carbonyl carbons.

By analyzing these descriptors, it is possible to predict that the primary sites of reactivity will be the benzylic carbon (for substitution reactions) and the carbonyl carbon (for ester hydrolysis). The relative reactivity of these sites would depend on the specific reaction conditions.

Solvation Models and Environmental Influences in silico on Reaction Pathways

The reaction pathways of this compound can be significantly influenced by the solvent. In silico solvation models, such as the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD), can be used in conjunction with DFT calculations to simulate the effects of different solvents.

For reactions that involve the formation of charged intermediates, such as an Sₙ1 reaction, polar solvents would be expected to stabilize the resulting carbocation and the leaving chloride anion, thereby accelerating the reaction rate. A study on the solvation of 2-chlorobenzoic acid in ethanol-water mixtures showed that the solvation free energy changes with the solvent composition, indicating the importance of the solvent environment. jbiochemtech.com

For an Sₙ2 reaction, the effect of the solvent is more complex. Polar aprotic solvents are generally favored for Sₙ2 reactions. Computational models can help to predict the relative energies of the transition states in different solvents, providing insight into the optimal solvent for a particular reaction.

The hydrolysis of the ester group is also highly dependent on the solvent, particularly the availability of water. Solvation models can be used to study the hydrogen bonding interactions between water molecules and the ester group in the transition state, which can have a significant impact on the activation energy of the reaction.

Advanced Spectroscopic and Analytical Research Methodologies for Tert Butyl 2 Chloromethyl Benzoate and Its Transformations

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Dynamic Studies (¹H, ¹³C NMR)

High-resolution NMR spectroscopy is a cornerstone for the structural elucidation of tert-butyl 2-(chloromethyl)benzoate. Both ¹H and ¹³C NMR provide detailed information about the molecular framework.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound exhibits distinct signals corresponding to the different proton environments within the molecule. The aromatic protons typically appear as a multiplet in the downfield region, while the singlet for the chloromethyl protons and the singlet for the tert-butyl protons are found at characteristic upfield shifts. For instance, in a related compound, tert-butyl benzoate (B1203000), the aromatic protons appear as multiplets around 7.43-8.04 ppm, and the tert-butyl protons show a singlet at approximately 1.56 ppm. chemicalbook.comchemicalbook.com The specific chemical shifts and coupling constants are crucial for confirming the substitution pattern of the benzene (B151609) ring and the integrity of the ester and chloromethyl groups.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum complements the ¹H NMR data by providing a count of the unique carbon atoms and information about their chemical environment. Key signals include those for the carbonyl carbon of the ester, the quaternary carbon of the tert-butyl group, the carbons of the aromatic ring, the chloromethyl carbon, and the methyl carbons of the tert-butyl group. chemicalbook.comdocbrown.info For example, in tert-butyl benzoate, the carbonyl carbon resonates around 165 ppm, the quaternary carbon of the tert-butyl group at about 80 ppm, and the methyl carbons around 28 ppm. chemicalbook.com The chemical shift of the chloromethyl carbon is a key diagnostic signal.

The following table summarizes typical NMR data for related structures, providing a reference for the analysis of this compound.

Table 1: Representative NMR Data for Benzoate Esters

| Compound | ¹H NMR (CDCl₃, ppm) | ¹³C NMR (CDCl₃, ppm) |

|---|---|---|

| tert-Butyl benzoate | δ 8.04 (d, 2H), 7.54 (t, 1H), 7.43 (t, 2H), 1.56 (s, 9H) chemicalbook.com | δ 165.4, 132.5, 130.6, 129.5, 128.3, 80.8, 28.2 chemicalbook.com |

| Methyl 2-chlorobenzoate (B514982) | δ 7.84 (dd, 1H), 7.46-7.28 (m, 3H), 3.92 (s, 3H) | δ 165.9, 132.8, 131.7, 131.1, 130.9, 128.8, 126.4, 52.5 |

Note: Data for Methyl 2-chlorobenzoate is included for comparison of the aromatic region with a chloro-substituent.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is indispensable for confirming the elemental composition of this compound and its derivatives. rsc.org By providing a highly accurate mass measurement, HRMS allows for the determination of the molecular formula with a high degree of confidence. epa.gov The monoisotopic mass of this compound (C₁₂H₁₅ClO₂) is 226.0761 g/mol . epa.gov

Fragmentation analysis, often performed using techniques like tandem mass spectrometry (MS/MS), reveals characteristic fragmentation patterns that further corroborate the proposed structure. Common fragmentation pathways for benzoate esters include the loss of the tert-butyl group as a stable carbocation (m/z 57) and cleavage of the ester bond. The presence of chlorine is indicated by a characteristic isotopic pattern (³⁵Cl/³⁷Cl) in the mass spectrum for fragments containing the chlorine atom. docbrown.info

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Confirmation

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in this compound.

Infrared (IR) Spectroscopy: The IR spectrum of this compound will show characteristic absorption bands. A strong absorption band is expected in the region of 1715-1730 cm⁻¹ corresponding to the C=O stretching vibration of the ester group. The C-O stretching vibrations of the ester will appear in the 1100-1300 cm⁻¹ range. The C-Cl stretching vibration of the chloromethyl group typically appears in the 600-800 cm⁻¹ region. docbrown.info Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while aliphatic C-H stretching from the tert-butyl group is seen just below 3000 cm⁻¹. docbrown.info

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The C=O stretch is also observable in the Raman spectrum. Aromatic ring vibrations often give strong Raman signals. The C-Cl stretch is also Raman active. chemicalbook.com

Table 2: Key Vibrational Frequencies for Functional Group Identification

| Functional Group | Typical Wavenumber (cm⁻¹) | Spectroscopy Method |

|---|---|---|

| C=O (Ester) | 1715-1730 | IR, Raman |

| C-O (Ester) | 1100-1300 | IR |

| Aromatic C-H | >3000 | IR |

| Aliphatic C-H | <3000 | IR |

| C-Cl | 600-800 | IR, Raman |

X-ray Diffraction Crystallography for Solid-State Molecular Architecture and Conformation

Advanced Chromatographic Techniques for Purity Assessment and Reaction Monitoring (e.g., GC, HPLC, Flash Chromatography)

A variety of chromatographic methods are essential for the purification, purity assessment, and monitoring of reactions involving this compound.

Gas Chromatography (GC): GC, particularly when coupled with a mass spectrometer (GC-MS), is a powerful tool for analyzing the purity of this compound and for identifying and quantifying volatile byproducts in reaction mixtures. hzdr.de The choice of column, such as a DB-502, and temperature programming are critical for achieving good separation of components. indianchemicalsociety.com

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for both analytical and preparative purposes. sielc.com A reversed-phase HPLC method, often using a C18 column with a mobile phase such as acetonitrile (B52724) and water, can be developed to assess the purity of this compound and to monitor the progress of its reactions. sielc.comajast.net A UV detector is typically used for detection, as the benzene ring provides a strong chromophore. usda.gov

Flash Chromatography: For the purification of this compound on a larger scale, flash chromatography is the method of choice. mpg.deorgsyn.org This technique utilizes a stationary phase like silica (B1680970) gel and a solvent system, often a gradient of non-polar and polar solvents (e.g., hexanes and ethyl acetate (B1210297) or tert-butyl methyl ether), to separate the desired product from starting materials, reagents, and byproducts. mpg.debiotage.com

Table 3: Chromatographic Methods for Analysis and Purification

| Technique | Application | Typical Conditions |

|---|---|---|

| Gas Chromatography (GC) | Purity assessment, analysis of volatile byproducts | Column: DB-502 or similar; Detector: FID or MS hzdr.deindianchemicalsociety.com |

| High-Performance Liquid Chromatography (HPLC) | Purity assessment, reaction monitoring, preparative separation | Column: C18; Mobile Phase: Acetonitrile/Water gradient; Detector: UV sielc.comusda.gov |

Emerging Research Directions and Future Perspectives in Tert Butyl 2 Chloromethyl Benzoate Chemistry

Development of Sustainable and Environmentally Benign Synthetic Pathways

The chemical industry's shift towards green chemistry principles has spurred research into more sustainable methods for synthesizing key intermediates like tert-butyl 2-(chloromethyl)benzoate. researchgate.net Traditional synthetic routes often rely on hazardous reagents and generate significant waste. Current research efforts are aimed at developing environmentally benign pathways that are safer, more efficient, and resource-conscious.

Key strategies in this area include:

Flow Chemistry: The use of continuous flow microreactor systems presents a promising alternative to conventional batch processing. rsc.org Flow chemistry offers enhanced control over reaction parameters, leading to higher yields, improved safety, and reduced solvent usage. This technology could be applied to the esterification of 2-(chloromethyl)benzoic acid or the chlorination of tert-butyl 2-methylbenzoate, minimizing hazardous material handling and by-product formation. rsc.org

Atom Economy: Synthetic methods are being designed to maximize the incorporation of all starting materials into the final product. researchgate.net This involves exploring cascade reactions where multiple bond-forming events occur in a single step, thus avoiding the need for isolating intermediates and reducing purification waste. google.com

Safer Solvents and Reagents: Research is ongoing to replace hazardous solvents and reagents with greener alternatives. This includes using water as a reaction medium where possible or employing solvent-free reaction conditions, such as those achievable under microwave irradiation or through mechanochemistry (ball-milling). researchgate.netrsc.org For the synthesis of this compound, this could mean replacing chlorinated solvents in the esterification or chlorination steps. google.com

A comparison of traditional versus emerging sustainable approaches is outlined below.

| Feature | Traditional Synthesis | Sustainable/Green Approach |

| Process Type | Batch processing | Continuous flow microreactors rsc.org |

| Solvent Use | Often uses hazardous chlorinated solvents | Minimal solvent use, safer solvents (e.g., water), or solvent-free conditions researchgate.net |

| Efficiency | Potentially lower yields, more side reactions | Higher yields, improved selectivity, reduced waste |

| Safety | Handling of bulk hazardous materials | Enhanced safety through smaller reaction volumes and better heat transfer |

| Overall Goal | Product synthesis | Product synthesis with minimal environmental impact researchgate.net |

Exploration of Novel Catalytic Systems for Enhanced Transformations

The chloromethyl group of this compound is a prime site for chemical modification, particularly through cross-coupling reactions. The development of novel catalytic systems is unlocking new possibilities for its transformation into more complex molecules. Since this compound is a derivative of benzyl (B1604629) chloride, advances in the catalysis of benzyl chlorides are directly applicable.

Recent breakthroughs in catalysis relevant to this compound include:

Photoredox Catalysis: Visible-light-mediated photoredox catalysis has emerged as a powerful tool for forming carbon-carbon bonds under exceptionally mild conditions. acs.org In a recent study, a cooperative system using zirconocene (B1252598) and photoredox catalysis enabled the reductive homocoupling of various benzyl chlorides to form bibenzyl skeletons, which are prevalent in biologically active compounds. acs.org This method demonstrates high functional group tolerance, a critical feature for complex molecule synthesis.

First-Row Transition Metal Catalysis: Iron-catalyzed cross-electrophile coupling reactions provide a cost-effective and less toxic alternative to precious metal catalysts like palladium. acs.orgnih.gov Researchers have successfully coupled benzyl halides with disulfides using an iron catalyst without the need for an external reductant, offering a new pathway to synthesize benzylic thioethers. acs.orgnih.gov

Advanced Palladium Catalysis: While traditional, palladium catalysts remain central to cross-coupling. Modern systems featuring specialized phosphine (B1218219) ligands (e.g., XPhos, RuPhos) show remarkable activity and broad substrate scope. sigmaaldrich.com For instance, a tetraphosphine/palladium system has been shown to be effective for the Suzuki cross-coupling of benzylic chlorides with arylboronic acids to produce diarylmethane structures. thieme-connect.de

These catalytic systems allow for a range of transformations, as summarized in the table below.

| Catalytic System | Transformation Type | Potential Product from this compound |

| Zirconocene/Photoredox acs.org | Reductive Homocoupling | Dimeric structure with a new C-C bond |

| Iron Catalysis acs.orgnih.gov | Cross-Electrophile Coupling | Benzylic thioethers |

| Palladium/Phosphine Ligands sigmaaldrich.comthieme-connect.de | Suzuki, Heck, Sonogashira, etc. | Diaryl- or alkyl-substituted benzoates |

Application in New Chemical Space Exploration and Library Synthesis

The bifunctional nature of this compound makes it an excellent scaffold for chemical library synthesis, a cornerstone of drug discovery and chemical biology. By systematically reacting the chloromethyl group and subsequently modifying or cleaving the ester, chemists can generate a vast array of structurally diverse molecules from a single starting material.

The utility of this scaffold lies in:

Orthogonal Reactivity: The benzylic chloride can undergo nucleophilic substitution or cross-coupling reactions, while the tert-butyl ester remains stable under these conditions. ajol.info The ester can later be hydrolyzed under acidic conditions to reveal a carboxylic acid, which can then be converted into amides, other esters, or different functional groups.

Scaffold for Biologically Active Molecules: The benzoate (B1203000) core is a common feature in many pharmaceutical compounds. The ability to introduce a wide variety of substituents via the chloromethyl position allows for the exploration of structure-activity relationships (SAR). For example, related chloromethylated benzoic acid esters serve as key intermediates in the synthesis of anticancer agents. google.com The derivatives can be screened for various biological activities, including nematicidal and antifungal properties. acs.org

This strategy enables the rapid generation of compound libraries for high-throughput screening, accelerating the discovery of new lead compounds in medicinal chemistry.

Advanced Functional Material Design through this compound Scaffolds

Beyond medicinal applications, this compound is a promising candidate for designing advanced functional materials. myskinrecipes.com The reactive chloromethyl group can serve as an anchor point for grafting the molecule onto surfaces or polymer backbones, or as an initiating site for polymerization.

Potential applications in materials science include:

Functional Polymers: The molecule can be used as a monomer in polymerization reactions. For example, atom transfer radical polymerization (ATRP) could be initiated from the benzylic chloride site to create well-defined polymers. The resulting polymer would feature pendant tert-butyl benzoate groups along its chain.

Responsive Materials: Subsequent hydrolysis of the tert-butyl ester groups on the polymer to carboxylic acid groups would dramatically change the material's properties, transforming it from hydrophobic to hydrophilic. This could be used to create pH-responsive materials, hydrogels, or ion-exchange resins. myskinrecipes.com

Surface Modification: The chloromethyl group can be used to covalently attach a monolayer of the molecule to various substrates (e.g., silica (B1680970), gold), modifying their surface energy, wettability, and chemical reactivity.

The general scheme for creating a functional polymer is outlined below.

| Step | Description | Resulting Structure |

| 1. Polymerization | Initiation from the chloromethyl group of this compound. | A polymer backbone with pendant tert-butyl benzoate groups. |

| 2. Deprotection | Acid-catalyzed hydrolysis of the tert-butyl ester groups. | A poly-carboxylic acid (a polyelectrolyte). |

| 3. Functionalization | Conversion of the carboxylic acid groups into amides, esters, etc. | A highly functionalized polymer with tunable properties. |

Interdisciplinary Research Opportunities

The chemical versatility of this compound opens up numerous opportunities for interdisciplinary research, bridging synthetic chemistry with biology, medicine, and materials science.

Chemical Biology: The novel catalytic methods described can be used to synthesize libraries of benzoate derivatives. These libraries can then be used as chemical probes to study biological pathways or to identify new protein binders. The coupling of this scaffold to fluorescent dyes or affinity tags would create powerful tools for bio-imaging and proteomics.

Medicinal Chemistry & Drug Delivery: The compound serves as a key starting material for novel therapeutics. google.com Furthermore, the functional polymers derived from it could be explored as nanocarriers for drug delivery. The tunable properties of these polymers could allow for the design of "smart" delivery systems that release their payload in response to specific biological stimuli like pH changes.

Materials Science & Engineering: The development of new functional materials and coatings from this scaffold requires collaboration between synthetic chemists and materials engineers. Research could focus on creating materials with tailored optical, electronic, or mechanical properties for applications in sensors, electronics, and advanced coatings.

The convergence of these fields promises to unlock the full potential of this compound, transforming it from a simple building block into a key enabler of technological and medical innovation.

Q & A

Q. Table 1. Common Synthetic Routes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.